molecular formula C22H34N2O3 B10852624 Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- CAS No. 126640-99-1

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-

Cat. No.: B10852624
CAS No.: 126640-99-1
M. Wt: 374.5 g/mol
InChI Key: LZFMYZNYVOKFEE-UHFFFAOYSA-N
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Description

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- is a complex organic compound with a unique structure that includes a hexanamide backbone, a pyrrolidinyl group, and a hydroxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinyl ring.

    Attachment of the Hydroxy-Methylphenyl Group:

    Formation of the Hexanamide Backbone: The final step involves the formation of the hexanamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets. The hydroxy-methylphenyl moiety can interact with enzymes or receptors, leading to changes in their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Hexanamide, N-(3-(2-(2-(2-hydroxyphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-: Similar structure but lacks the methyl group on the phenyl ring.

    Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-piperidinyl)propyl)-: Similar structure but contains a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- is unique due to the presence of the hydroxy-methylphenyl moiety, which can enhance its biological activity and specificity

Properties

CAS No.

126640-99-1

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-[2-[2-(2-hydroxy-6-methylphenyl)-2-oxoethyl]pyrrolidin-1-yl]propyl]hexanamide

InChI

InChI=1S/C22H34N2O3/c1-3-4-5-12-21(27)23-13-8-15-24-14-7-10-18(24)16-20(26)22-17(2)9-6-11-19(22)25/h6,9,11,18,25H,3-5,7-8,10,12-16H2,1-2H3,(H,23,27)

InChI Key

LZFMYZNYVOKFEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C

Origin of Product

United States

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